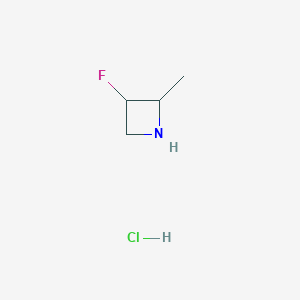

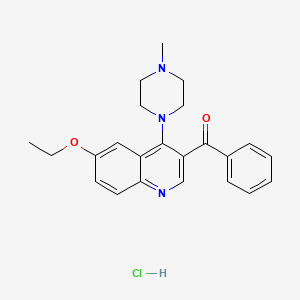

![molecular formula C12H16N2O6S B2818361 Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate CAS No. 71467-80-6](/img/structure/B2818361.png)

Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

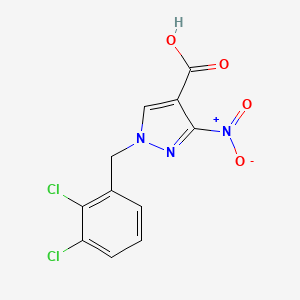

Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate is a chemical compound with the CAS Number: 71467-80-6 . Its IUPAC name is ethyl N- (4-methyl-2-nitrophenyl)-N- (methylsulfonyl)glycinate . The molecular weight of this compound is 316.33 .

Molecular Structure Analysis

The InChI Code for Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate is 1S/C12H16N2O6S/c1-4-20-12 (15)8-13 (21 (3,18)19)10-6-5-9 (2)7-11 (10)14 (16)17/h5-7H,4,8H2,1-3H3 . This code represents the molecular structure of the compound.科学的研究の応用

Chemical Reactions and Synthesis

Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate is involved in various chemical reactions, contributing to the synthesis of complex molecules. For example, it reacts with nucleophiles, forming different products depending on the reaction conditions. Solvolysis in acetic acid or methanol proceeds via episulphonium ions, leading to secondary acetates or methyl ethers. In reactions with potassium acetate, sodium methoxide, or tetramethylammonium acetate, vinyl sulphides can be formed, especially with substrates having electron-attracting groups at the β-position. This suggests its potential in synthesizing vinyl sulphide derivatives under certain conditions (Behzadi & Owen, 1974).

Structural Characterization

The compound is also crucial in structural and spectroscopic studies. For instance, the structure of related compounds such as N-(4-Amino-2-methoxyphenyl)acetamide, a product in the synthesis of anticancer drugs, has been characterized to understand its properties. Such studies are instrumental in the development of pharmaceuticals, indicating the role of Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate in the early stages of drug development (Robin et al., 2002).

Application in Hydroxamic Acid Synthesis

Moreover, it is involved in the synthesis of hydroxamic acids and ureas from carboxylic acids via the Lossen rearrangement. This process is significant in medicinal chemistry, as hydroxamic acids are key components in various bioactive compounds. The ability to achieve this transformation without racemization and under mild conditions highlights its utility in synthesizing enantiopure compounds for pharmaceutical applications (Thalluri et al., 2014).

Proton Abstraction Studies

In addition, studies on proton abstraction from 4-Nitrophenyl[bis(ethylsulphonyl)]methane, a related compound, by various organic bases in acetonitrile have been conducted. These studies provide insights into the reactivity and stability of such compounds, which is valuable for designing reaction pathways in synthetic chemistry (Jarczewski & Binkowska, 2001).

Safety and Hazards

特性

IUPAC Name |

ethyl 2-(4-methyl-N-methylsulfonyl-2-nitroanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6S/c1-4-20-12(15)8-13(21(3,18)19)10-6-5-9(2)7-11(10)14(16)17/h5-7H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUWOUYAKSCDEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C1=C(C=C(C=C1)C)[N+](=O)[O-])S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

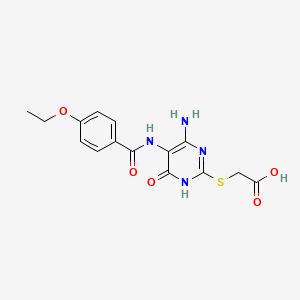

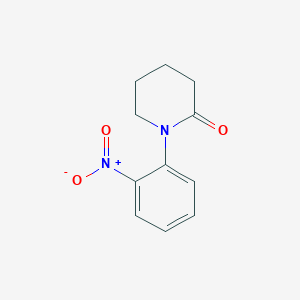

![6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2818278.png)

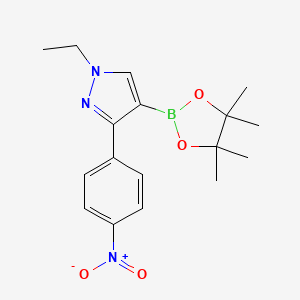

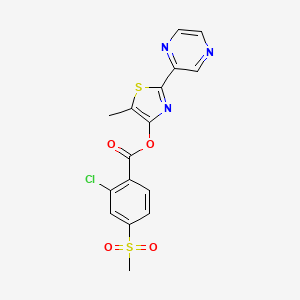

![2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2818283.png)

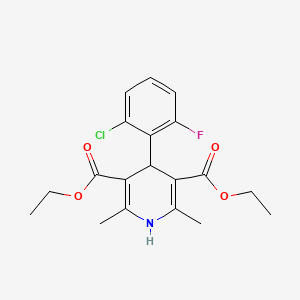

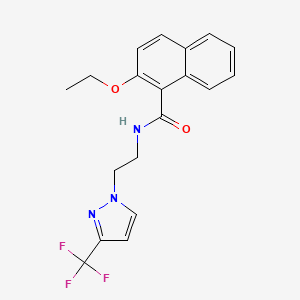

![5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2818292.png)

![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B2818293.png)

![3-(4-Methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2818297.png)